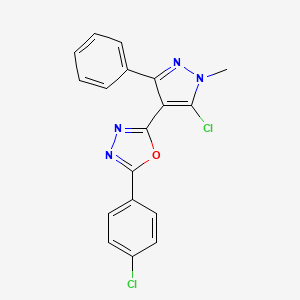
2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H12Cl2N4O and its molecular weight is 371.22. The purity is usually 95%.
BenchChem offers high-quality 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Compounds derived from 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole have been explored for their potential in addressing bacterial and fungal infections. One study synthesized a series of novel compounds and screened them for qualitative and quantitative antibacterial activity, identifying certain compounds with significant antibacterial activity against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009). Another study focused on the antimycobacterial screening of new derivatives, pinpointing compounds with promising antitubercular activity against Mycobacterium tuberculosis (Nayak et al., 2016). Additionally, the fungicidal activity against Rhizoctonia solani, a major disease of rice, was evaluated, with some compounds demonstrating higher fungicidal activity, highlighting their potential as fungicides (Chen et al., 2000).
Antimicrobial Evaluation
Further antimicrobial evaluations were conducted on novel pyrazole integrated 1,3,4-oxadiazoles. These compounds were characterized and tested against various bacterial and fungal strains, displaying potent to weak antimicrobial activity. Specific compounds emerged as effective antimicrobial agents, offering a new class of potent antimicrobial agents (Ningaiah et al., 2014).
Insecticidal Activity
The insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings against diamondback moth (Plutella xylostella) were investigated. Certain compounds exhibited notable insecticidal activities, and the relationship between structure and insecticidal activity was discussed, providing insights for future insecticidal agents (Qi et al., 2014).
Pharmaceutical Potentials
The pharmaceutical potentials of 1,3,4-oxadiazoles derivatives were also explored. Compounds were synthesized, characterized, and evaluated for their antimicrobial and antioxidant activities. Some compounds displayed strong antioxidant activity compared to the control, suggesting their potential in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Antitubercular and Antioxidant Activities
Novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles were synthesized and evaluated for their antitubercular and antioxidant activities. The compounds showed good antitubercular activity against Mycobacterium tuberculosis and were evaluated for their antioxidant activities, though they exhibited poor antioxidant activity against 1,1-diphenyl-2-picryl-hydrazil free radical (Prathap et al., 2014).
Propiedades
IUPAC Name |
2-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(23-24)11-5-3-2-4-6-11)18-22-21-17(25-18)12-7-9-13(19)10-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAUFBNWYIWUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)
![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)
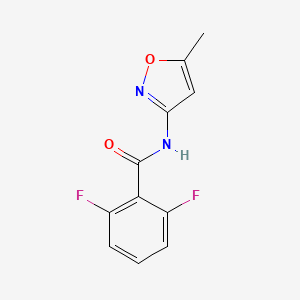
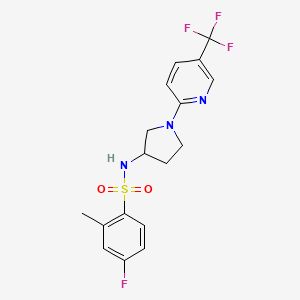
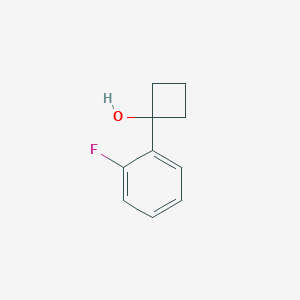
![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)
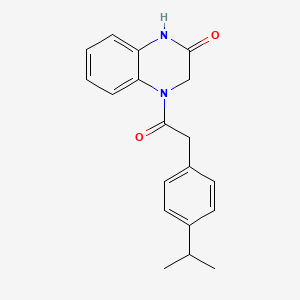
![1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B2472217.png)
![Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2472218.png)
![2-((3-bromobenzyl)thio)-3-(4-chlorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472219.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2472220.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2472222.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472223.png)